tert-Butyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate

Description

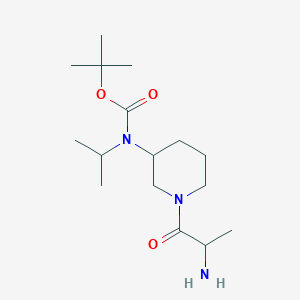

tert-Butyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate is a chiral carbamate derivative featuring a piperidine core substituted with an (S)-2-aminopropanoyl (alanine-derived) group at the 1-position and an isopropyl-carbamate moiety at the 3-position. This compound is structurally designed for applications in pharmaceutical chemistry, particularly as a building block for drug discovery. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling controlled deprotection during synthetic workflows .

Properties

Molecular Formula |

C16H31N3O3 |

|---|---|

Molecular Weight |

313.44 g/mol |

IUPAC Name |

tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate |

InChI |

InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)13-8-7-9-18(10-13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3 |

InChI Key |

BDKHDZHDJILSFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate typically involves multiple steps. One common method includes the protection of the amine group with a tert-butyl carbamate, followed by the introduction of the piperidine ring. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate is utilized in various fields of scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in their substituents (e.g., cyclopropyl, ethyl, or trifluoromethyl groups) and acyl side chains (e.g., glycine- or alanine-derived moieties). These variations influence molecular properties such as lipophilicity, steric bulk, and hydrogen-bonding capacity, which are critical for drug-likeness and target engagement. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Note: The target compound’s molecular formula and weight are inferred based on structural analogs. Direct experimental data is unavailable in the provided evidence.

Key Observations:

Cyclopropyl (): Introduces ring strain and rigidity, which may enhance binding selectivity in constrained environments. Ethyl (): Reduces steric hindrance, favoring synthetic accessibility (97% purity reported).

Acyl Group Variations: The (S)-2-aminopropanoyl group (target, ) provides a chiral center that could enhance enantioselective interactions with biological targets.

Synthetic Accessibility :

Biological Activity

Tert-Butyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a piperidine ring, an amino acid derivative, and a tert-butyl carbamate group, which contribute to its unique biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 311.42 g/mol. Its structural complexity allows for specific interactions with biological targets, modulating their activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₉N₃O₃ |

| Molecular Weight | 311.42 g/mol |

| CAS Number | 1401664-94-5 |

Research indicates that this compound interacts with various enzymes and receptors, potentially modulating their functions. The compound's mechanism may involve:

- Receptor Binding : The compound can bind effectively to specific receptors, influencing cellular signaling pathways.

- Enzyme Modulation : It may inhibit or enhance enzyme activities, contributing to its therapeutic effects.

Biological Activity

Several studies have highlighted the biological activity of this compound:

- Neuroprotective Effects : In vitro studies have shown that related compounds exhibit protective effects against neurotoxic agents by reducing inflammatory responses in astrocytes, indicating potential applications in neurodegenerative diseases such as Alzheimer's disease .

- Antiviral Properties : Tert-butyl derivatives have been explored for their antiviral activity, suggesting that modifications to the piperidine structure can enhance efficacy against viral infections .

- Cytokine Modulation : The compound has been shown to influence the production of pro-inflammatory cytokines, which are critical in various pathological conditions .

Case Studies

Case studies illustrate the therapeutic potential of this compound:

- Study on Neuroprotection : A study demonstrated that a structurally similar compound reduced levels of amyloid-beta (Aβ) in neuronal cultures, suggesting that tert-butyl derivatives could mitigate neuroinflammation associated with Alzheimer's disease .

- Antiviral Research : Another study focused on the antiviral properties of similar compounds, revealing promising results in inhibiting viral replication through receptor-mediated pathways .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate | Piperidine ring, amino acid derivative | Specific binding affinity to certain receptors |

| tert-butyl N-(piperidin-4-ylmethyl)carbamate | Similar piperidine structure | Different side chain affecting biological activity |

| (R)-1-(8-methoxyquinoxalin-5-yl)-5-methylpiperidin-3-amines | Contains piperidine but different substituents | Potential use as a TLR7/8 antagonist |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.